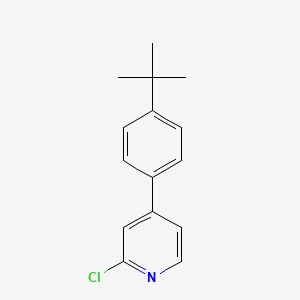
(R)-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide (2HCl salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide (2HCl salt) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinoline structure, which is often associated with biological activity and pharmaceutical relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro and methoxypropoxy groups, and the final coupling with the piperidin-3-yl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The fluoro group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its quinoline core is known for its potential biological activity, making it a valuable tool in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its efficacy in treating various diseases, particularly those involving the central nervous system, due to its structural similarity to known pharmacologically active quinolines.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine or quinine, are known for their biological activity.
Fluoroquinolones: A class of antibiotics that share the fluoroquinoline core, such as ciprofloxacin and levofloxacin.
Piperidine Derivatives: Compounds like piperidine itself or its derivatives, which are commonly used in pharmaceuticals.
Uniqueness
®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide stands out due to its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H34Cl2FN3O3 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
8-fluoro-4-(3-methoxypropoxy)-6-methyl-N-piperidin-3-yl-N-propan-2-ylquinoline-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C23H32FN3O3.2ClH/c1-15(2)27(17-7-5-8-25-14-17)23(28)20-13-21(30-10-6-9-29-4)18-11-16(3)12-19(24)22(18)26-20;;/h11-13,15,17,25H,5-10,14H2,1-4H3;2*1H |
InChI Key |
JMUSLJVWXFJKSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)N=C(C=C2OCCCOC)C(=O)N(C3CCCNC3)C(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine](/img/structure/B13889209.png)

![1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13889232.png)

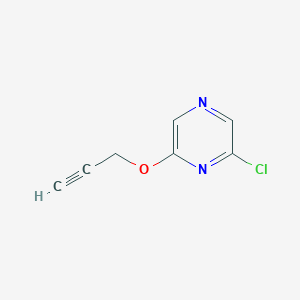
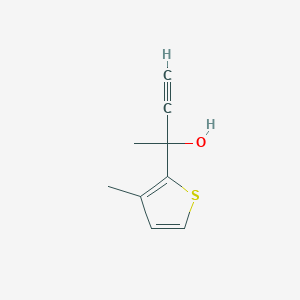
![Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13889252.png)
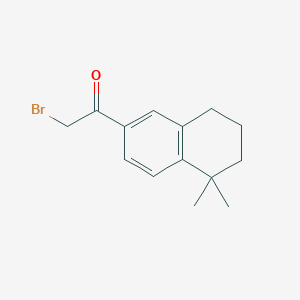
![6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13889265.png)
![3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)
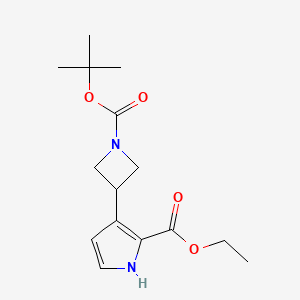
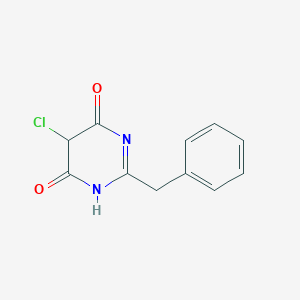
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
